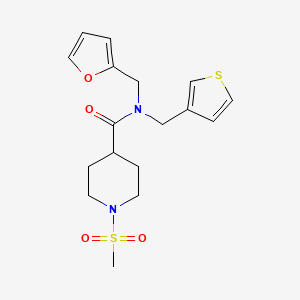![molecular formula C18H17FN2O5S B2353834 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)méthyl)-4-fluorobenzènesulfonamide CAS No. 954715-03-8](/img/structure/B2353834.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)méthyl)-4-fluorobenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide is a complex organic compound featuring a diverse array of functional groups, including a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a fluorobenzenesulfonamide unit. This structure suggests a compound with potentially significant biological activity and various applications in chemical and pharmaceutical research.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: : Acts as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Pharmacological Activity: : Investigated for potential therapeutic effects, particularly in targeting enzymes or receptors due to the diverse functional groups.
Drug Design: : Structure makes it a candidate for designing molecules with specific biological activities.
Industry
Materials Science: : Could be used in the creation of novel materials with unique properties due to its complex structure.
Agricultural Chemistry: : Potential as a precursor for agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole ring through cyclization reactions.
Synthesis of the pyrrolidinone ring, which can be achieved through intramolecular cyclization of appropriate precursors.
Coupling of the benzo[d][1,3]dioxole and pyrrolidinone intermediates using suitable linkers and reagents.
Introduction of the sulfonamide group to the benzenesulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Scaling up the production involves optimizing each reaction step for higher yields and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: : The benzo[d][1,3]dioxole moiety can be susceptible to oxidative cleavage under strong conditions.
Reduction: : The carbonyl group in the pyrrolidinone ring may be reduced to yield corresponding alcohols.
Substitution: : Electrophilic aromatic substitution on the fluorobenzene ring can introduce other substituents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Halogenation with halogen carriers like iron(III) chloride (FeCl₃).
Major Products
Products vary depending on the reaction type, but generally, you might see:
Oxidized fragments of the benzo[d][1,3]dioxole ring.
Alcohol derivatives from the reduced pyrrolidinone ring.
Substituted derivatives on the fluorobenzene ring.
Mécanisme D'action
The mechanism by which this compound exerts its effects largely depends on its interaction with specific biological targets:
Enzyme Inhibition: : The compound might inhibit enzymes by binding to their active sites.
Receptor Binding: : May act as an agonist or antagonist to specific receptors, triggering or blocking biological pathways.
Comparaison Avec Des Composés Similaires
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide can be compared with compounds like:
Benzo[d][1,3]dioxole derivatives: : Similar structure but differ in biological activity based on substituents.
Pyrrolidinone derivatives: : Share the pyrrolidinone core but vary in functional groups.
Fluorobenzenesulfonamides: : Similar sulfonamide structure, different attached groups.
The uniqueness of the compound lies in the combination of these moieties, making it a versatile and potentially potent compound in various fields of scientific research.
Propriétés
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5S/c19-13-1-4-15(5-2-13)27(23,24)20-9-12-7-18(22)21(10-12)14-3-6-16-17(8-14)26-11-25-16/h1-6,8,12,20H,7,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPGGGBPCCXXJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2353752.png)
![2-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2353756.png)


![3-[1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2353759.png)




![ethyl 7-(furan-2-ylmethyl)-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2353767.png)

![11-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2353770.png)
![6'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene]](/img/structure/B2353771.png)

